3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one
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Overview
Description
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one is a complex organic compound that features a chromen-2-one core structure linked to a 3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the isoquinoline moiety through a series of substitution and cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, may be used to facilitate these transformations. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
- 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)
- 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the isoquinoline moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
663930-72-1 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one |
InChI |
InChI=1S/C20H17NO2/c1-20(2)12-14-8-3-5-9-15(14)18(21-20)16-11-13-7-4-6-10-17(13)23-19(16)22/h3-11H,12H2,1-2H3 |
InChI Key |
OIMSGYTYUKJLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
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